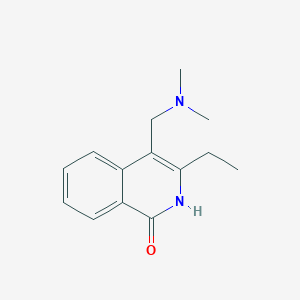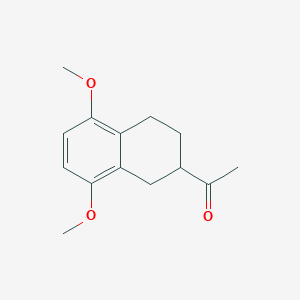![molecular formula C9H9F3N4 B11878159 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine CAS No. 1707727-62-5](/img/structure/B11878159.png)
1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is a compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazo[4,5-b]pyridine ring system. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced products.
Scientific Research Applications
1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science applications.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets by influencing the electronic and steric properties of the molecule. This can lead to the modulation of specific biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
Uniqueness
1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is unique due to its specific structural features, including the position of the trifluoromethyl group and the ethanamine side chain
Properties
CAS No. |
1707727-62-5 |
|---|---|
Molecular Formula |
C9H9F3N4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H9F3N4/c1-4(13)7-15-6-2-5(9(10,11)12)3-14-8(6)16-7/h2-4H,13H2,1H3,(H,14,15,16) |
InChI Key |
YISAOXAMHVGUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=N2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)

![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)


![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)



![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)

![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)
